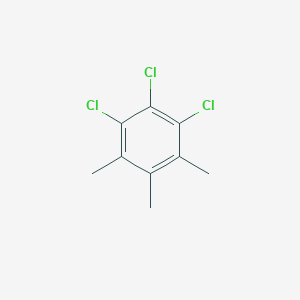

1,2,3-Trichloro-4,5,6-trimethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3-Trichloro-4,5,6-trimethylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C9H9Cl3 and its molecular weight is 223.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

TCTMB serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating pharmaceuticals and agrochemicals. For instance:

- Pharmaceuticals : TCTMB can be used to synthesize active pharmaceutical ingredients (APIs) that require chlorinated aromatic compounds as building blocks.

- Agrochemicals : It is utilized in the development of herbicides and pesticides that exhibit enhanced efficacy due to the presence of chlorine atoms.

Material Science

In material science, TCTMB is employed in the production of advanced materials such as polymers and resins. The unique properties imparted by its chlorinated structure enhance the thermal stability and chemical resistance of these materials.

Environmental Studies

TCTMB is used as a model compound to study the environmental fate and behavior of chlorinated aromatic compounds. Research focuses on:

- Bioaccumulation : Investigating how TCTMB accumulates in living organisms and its potential ecological impacts.

- Degradation Pathways : Understanding how TCTMB breaks down in various environmental conditions helps assess its long-term effects.

Toxicological Profile

TCTMB exhibits significant biological activity characterized by its toxicity:

- Skin Irritation : Contact can cause irritation; studies indicate an LD50 of approximately 2000 mg/kg.

- Eye Damage : Severe eye irritation is reported upon contact.

- Aquatic Toxicity : Toxicological studies show harmful effects on aquatic organisms with an LC50 value of around 0.5 mg/L for fish.

Aquatic Toxicity Study

A study assessed the impact of TCTMB on various fish species. The findings revealed significant mortality rates at concentrations as low as 0.5 mg/L, highlighting the need for regulatory measures regarding its industrial use.

Skin Irritation Assessment

Clinical assessments demonstrated that exposure to TCTMB resulted in acute skin irritation among test subjects. These findings underscore the importance of implementing protective measures for workers handling this compound.

Data Table: Toxicity Levels

| Endpoint | Value | Reference |

|---|---|---|

| Skin Irritation (LD50) | 2000 mg/kg | |

| Eye Damage (Irritation Score) | Severe | |

| Aquatic Toxicity (LC50) | 0.5 mg/L (fish) |

Analyse Des Réactions Chimiques

Types of Chemical Reactions

1,2,3-Trichloro-4,5,6-trimethylbenzene can undergo several types of chemical reactions:

-

Nucleophilic Substitution Reactions : The chlorine atoms can be substituted by various nucleophiles such as hydroxides or amines.

-

Oxidation Reactions : The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

-

Reduction Reactions : The compound can be reduced to yield less chlorinated derivatives or fully dechlorinated products.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide (NaOH), Ammonia (NH₃) | Aqueous or alcoholic solutions |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Acidic or basic conditions |

| Reduction | Hydrogen gas (H₂) with Pd/C catalyst; Lithium aluminum hydride (LiAlH₄) | Varies based on reagent |

Major Products Formed

-

From Nucleophilic Substitution :

-

1,2,3-Trihydroxy-4,5,6-trimethylbenzene

-

1,2,3-Triamino-4,5,6-trimethylbenzene

-

-

From Oxidation :

-

1,2,3-Tricarboxy-4,5,6-trimethylbenzene

-

1,2,3-Triformyl-4,5,6-trimethylbenzene

-

-

From Reduction :

-

1,2-Dichloro-4,5,6-trimethylbenzene

-

1,2,3-Trimethylbenzene

-

Phase Behavior and Structural Dynamics

Research indicates that this compound exhibits multiple solid phases depending on temperature:

-

Phase I : High-temperature phase (400 to 499 K)

-

Phase II : Intermediate monoclinic phase (268 to 400 K)

-

Phase III : Low-temperature triclinic phase (<268 K)

Deuterium NMR studies have shown that the compound's orientational disorder increases with temperature and that there are distinct dynamic behaviors associated with the methyl groups in different phases .

Mechanistic Insights

The mechanism of nucleophilic substitution in this compound involves the displacement of chlorine atoms by nucleophiles. The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the aromatic ring. The steric hindrance from the methyl groups affects the reaction rates and pathways.

Kinetic Parameters

Kinetic studies have shown that the activation energy for the six-fold jumps of the TCTMB molecules is approximately ΔE=38.5 kJ mol−1, indicating significant molecular mobility at elevated temperatures .

Environmental and Biological Implications

The chlorinated structure of this compound raises concerns regarding its environmental persistence and potential bioaccumulation. Toxicological studies have indicated that it may exhibit harmful effects on aquatic organisms and could pose risks to human health through skin contact or inhalation.

Toxicological Profile

-

Skin Irritation: Contact can cause irritation.

-

Eye Damage: Known to cause serious eye damage upon contact.

Propriétés

Numéro CAS |

19219-81-9 |

|---|---|

Formule moléculaire |

C9H9Cl3 |

Poids moléculaire |

223.5 g/mol |

Nom IUPAC |

1,2,3-trichloro-4,5,6-trimethylbenzene |

InChI |

InChI=1S/C9H9Cl3/c1-4-5(2)7(10)9(12)8(11)6(4)3/h1-3H3 |

Clé InChI |

QCTIBRJBUAXXEB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C |

SMILES canonique |

CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C |

Key on ui other cas no. |

19219-81-9 |

Synonymes |

1,2,3-Trichloro-4,5,6-trimethylbenzene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.